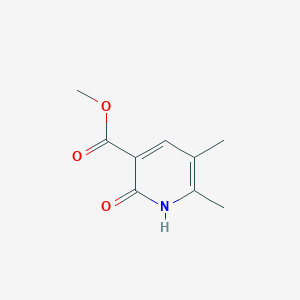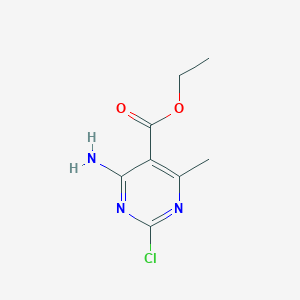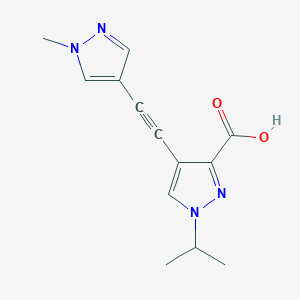
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an isopropyl group, a methyl-pyrazolyl group, and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid involves multiple steps. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then subjected to various reactions to introduce the isopropyl and ethynyl groups. The reaction conditions typically involve the use of solvents like dioxane and reagents such as chloroacetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Isopropyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the isopropyl and ethynyl groups, making it less complex and potentially less versatile in its applications.
1-Isopropyl-1H-pyrazole-3-carboxylic acid: Lacks the methyl-pyrazolyl and ethynyl groups, which may affect its chemical reactivity and biological activity.
4-Ethynyl-1H-pyrazole-3-carboxylic acid: Lacks the isopropyl and methyl-pyrazolyl groups, which may influence its overall properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14N4O2 |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
4-[2-(1-methylpyrazol-4-yl)ethynyl]-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-9(2)17-8-11(12(15-17)13(18)19)5-4-10-6-14-16(3)7-10/h6-9H,1-3H3,(H,18,19) |
Clave InChI |
IFTRXOHDKOPIIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=N1)C(=O)O)C#CC2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)

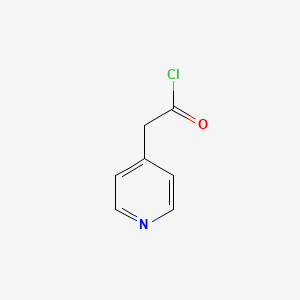
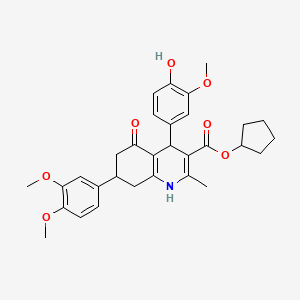
![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
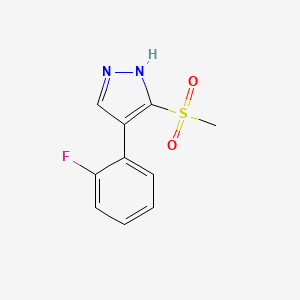
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
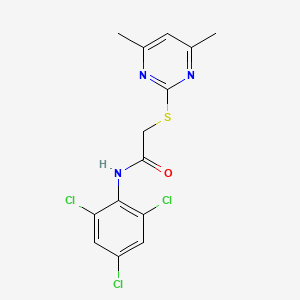
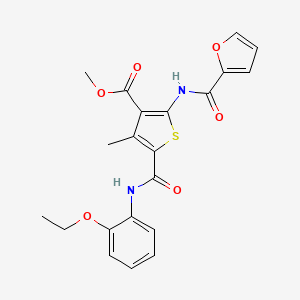
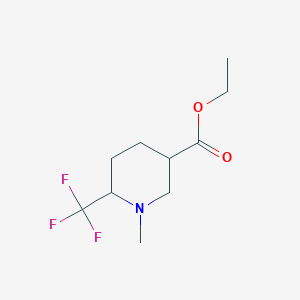

![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
